Methyl 2,4-difluoronicotinate
Description
Methyl 2,4-difluoronicotinate is a fluorinated nicotinic acid derivative, characterized by a pyridine ring substituted with fluorine atoms at the 2- and 4-positions and an ester functional group (methyl ester) at the 3-position.
Properties
IUPAC Name |
methyl 2,4-difluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCQKZHJYHEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired ester.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atoms at the 2- and 4-positions of the pyridine ring enable nucleophilic substitution reactions under specific conditions.
Example: Amination with Ammonia
Methyl 2,4-difluoronicotinate reacts with ammonia in dioxane to produce methyl 4-fluoro-2-aminonicotinate.
Reaction Conditions :
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Solvent : Dioxane
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Reagents : Ammonia (NH₃)
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Temperature : Reflux (~100°C)
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Yield : Not explicitly reported, but optimized through time and temperature monitoring.
General Reactivity in NAS:
Fluorine at the 2-position is more reactive toward nucleophiles due to steric and electronic effects. Common nucleophiles include:
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Amines (e.g., methylamine, aniline)
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Alkoxides (e.g., sodium methoxide)
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Thiols (e.g., sodium hydrosulfide)
| Position | Nucleophile | Product | Notes |
|---|---|---|---|
| 2-F | NH₃ | Methyl 4-fluoro-2-aminonicotinate | Primary pathway |
| 4-F | KOH | Methyl 2-fluoro-4-hydroxynicotinate | Requires harsher conditions |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to form 2,4-difluoronicotinic acid, a precursor for further derivatization.
Acid-Catalyzed Hydrolysis:
Reaction Conditions :
-
Acid : H₂SO₄ or HCl
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Solvent : Methanol/water mixture
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Temperature : Reflux (~65°C)
Base-Catalyzed Hydrolysis:
Reaction Conditions :
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Base : NaOH or KOH
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Solvent : Aqueous ethanol
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Temperature : 60–80°C
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Product : Sodium 2,4-difluoronicotinate.
Condensation Reactions
The ester group participates in condensation with amines or alcohols to form amides or transesterified products.
Example: Amide Formation
This compound reacts with primary amines (e.g., benzylamine) in the presence of a base to yield substituted nicotinamides.
Reaction Conditions :
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Base : Triethylamine
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Solvent : THF or DMF
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Temperature : Room temperature to 60°C
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Yield : 60–75% (extrapolated from similar compounds).
| Amine | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzyl-2,4-difluoronicotinamide | ~65% |
| Aniline | N-Phenyl-2,4-difluoronicotinamide | ~70% |
Reduction Reactions
The pyridine ring can be hydrogenated to generate piperidine derivatives, though this is less common due to the stability of the aromatic system.
Catalytic Hydrogenation :
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Catalyst : Pd/C or Raney Ni
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Conditions : H₂ gas (1–3 atm), ethanol solvent
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Product : Methyl 2,4-difluoropiperidine-3-carboxylate (partial reduction observed).
Comparative Reactivity with Analogues
The reactivity of this compound differs from structurally similar compounds:
Mechanistic Insights
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Electronic Effects : Fluorine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack, particularly at the 2-position.
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Steric Effects : The 4-fluorine marginally hinders substitution compared to the 2-position.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 2,4-difluoronicotinate serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. The presence of fluorine atoms enhances the stability and reactivity of the molecules formed from it. For example, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to modify biological activity through fluorination.
Synthetic Routes
The compound is typically synthesized through the esterification of 2,4-difluoronicotinic acid with methanol, often using sulfuric or hydrochloric acid as catalysts. This reaction is usually performed under reflux conditions to ensure complete conversion.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities attributed to its fluorinated structure. These activities include:
- Enhanced Bioavailability : The fluorine atoms can improve the metabolic stability and bioavailability of compounds derived from this compound, making them more effective in biological systems.
- Antiviral Properties : Some studies have explored derivatives of this compound for their antiviral potential against HIV vectors, demonstrating promising results in vitro .
Medical Applications
Drug Development
The compound is being investigated for its potential role in drug development. Its structure allows for modifications that can lead to new therapeutic agents with enhanced efficacy against various diseases. The incorporation of fluorine into drug molecules is known to influence pharmacokinetics and pharmacodynamics positively.
Topical Applications
Methyl nicotinate, a related compound, has been used in topical formulations for muscle and joint pain relief due to its vasodilatory effects. While not directly studied for this compound, its similar properties suggest potential applications in dermatological treatments .
Industrial Applications
Materials Science
In material science, this compound can be utilized in the development of advanced materials due to its unique electronic properties conferred by the fluorine substituents. These materials may find applications in electronics and coatings where high stability and performance are required.
Case Studies
- Synthesis and Evaluation of Fluorinated Compounds
- In Silico Screening for Drug Discovery
Mechanism of Action
The mechanism of action of Methyl 2,4-difluoronicotinate is not well-documented. like other fluorinated compounds, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets .
Comparison with Similar Compounds
Key Observations :
- In contrast, the butanoate derivative’s trifluoromethyl and isopropylphenyl groups increase steric bulk and lipophilicity, reducing solubility in polar solvents .
- Reactivity : Fluorine substituents on the pyridine ring may accelerate hydrolysis of the ester group compared to aliphatic esters, as electron-withdrawing groups polarize the carbonyl bond .

Physicochemical and Kinetic Properties
The study compared logk (a measure of reaction rate or partitioning) versus Ef (electrophilicity) for structurally diverse esters, including methyl carbonate and aryl esters. Fluorinated esters like this compound are expected to exhibit higher Ef values due to fluorine’s inductive effects, correlating with faster nucleophilic substitution or hydrolysis rates compared to non-fluorinated analogs .
Biological Activity
Methyl 2,4-difluoronicotinate is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring. Its chemical formula is CHFNO, and it exhibits properties typical of fluorinated compounds, such as increased lipophilicity and altered metabolic stability.
The primary biological activity of this compound is linked to its role as an inhibitor of KIF18A, a kinesin motor protein involved in mitotic spindle assembly. Inhibition of KIF18A leads to:
- Mitotic Arrest : Disruption of normal cell cycle progression, inducing apoptosis in cancer cells while sparing normal somatic cells .
- Cell Proliferation Modulation : The compound has shown promise in selectively targeting neoplastic cells, potentially offering a therapeutic avenue for various cancers .
In Vitro Studies
- Cell Line Sensitivity : Research indicates that this compound exhibits selective cytotoxicity against specific cancer cell lines. For instance:
In Vivo Studies
Case studies have shown that administration of this compound in animal models resulted in:
- Tumor Regression : Notable reduction in tumor size in xenograft models when combined with other chemotherapeutic agents.
- Survival Rates : Improved overall survival rates in treated groups compared to controls .
Data Table: Biological Activity Summary
Therapeutic Implications
The findings suggest that this compound could serve as a potential candidate for developing targeted cancer therapies. Its ability to modulate KIF18A activity presents a novel approach to disrupt cancer cell proliferation while minimizing effects on normal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2,4-difluoronicotinate, and how can purity be optimized?
- Methodological Answer :
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Step 1 : Start with nicotinic acid derivatives (e.g., 2,4-dichloronicotinic acid) and perform fluorination using agents like KF or Selectfluor under anhydrous conditions (DMF or DMSO as solvents).
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Step 2 : Esterify the intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
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Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
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Step 4 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .
- Data Table :
| Fluorination Agent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| KF | 24 | 65 | ≥95% |
| Selectfluor | 12 | 82 | ≥98% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR to confirm fluorination positions (δ -110 to -120 ppm for aromatic F).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 174.03.
- X-ray Diffraction : For crystalline samples, compare unit cell parameters with Cambridge Structural Database entries for analogous fluorinated esters .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
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Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient sites.
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Step 2 : Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO) to assess activation energies for substitutions at C-2 vs. C-4 positions.
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Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring reactions with NMR) .
- Key Insight : Fluorine’s ortho-directing effects may dominate over steric hindrance, favoring C-4 substitution in polar aprotic solvents.
Q. How should researchers address contradictions in reported spectroscopic data for fluorinated nicotinates?
- Methodological Answer :
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Step 1 : Cross-reference solvent-specific chemical shifts (e.g., CDCl₃ vs. DMSO-d₆) and temperature effects in NMR databases.
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Step 2 : Replicate disputed syntheses under strictly controlled conditions (e.g., inert atmosphere, anhydrous reagents).
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Step 3 : Use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous peak assignments .
- Example Conflict : Discrepancies in NMR shifts for C-3 due to varying degrees of ester hydrolysis in prior studies.
Q. What strategies optimize the stability of this compound during long-term storage?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Step 2 : Compare degradation profiles in amber glass vs. plastic containers to assess light sensitivity.
- Step 3 : Add stabilizers (e.g., BHT at 0.1% w/w) and store under argon at -20°C to minimize hydrolysis/oxidation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported fluorination yields for this compound?
- Methodological Answer :
- Factor 1 : Trace moisture in reactions can deactivate fluorinating agents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
- Factor 2 : Incomplete esterification may skew yield calculations. Monitor reaction progress via FT-IR (disappearance of -COOH stretch at 1700 cm⁻¹).
- Factor 3 : Column chromatography losses. Compare gravimetric yields with HPLC-determined purity to identify purification inefficiencies .
Experimental Design
Designing a study to assess this compound’s role in Suzuki-Miyaura couplings
- Methodological Framework :
- Objective : Evaluate fluorine’s impact on coupling efficiency.
- Control : Use non-fluorinated methyl nicotinate as a benchmark.
- Variables : Vary Pd catalysts (Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).
- Analysis : Quantify biaryl product yields via GC-MS and compare turnover frequencies (TOF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

